molecular formula C13H13NOS B6367703 4-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% CAS No. 1261915-55-2

4-(4-Ethylthiophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367703
CAS RN: 1261915-55-2
M. Wt: 231.32 g/mol
InChI Key: WVLISYJVVHTISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethylthiophenyl)-2-hydroxypyridine, also known as 4-ETHP, is a synthetic organic compound that has been studied for its scientific research applications in the laboratory setting. This compound has been found to have biochemical and physiological effects, which are the focus of This paper will discuss the synthesis method of 4-ETHP, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for laboratory experiments, and the future directions of this compound.

Scientific Research Applications

4-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% has been studied for its scientific research applications. It has been used as a model compound in studies of the structure and function of enzymes, as well as in studies of the mechanism of action of drugs. It has also been used in studies of the pharmacokinetics of drugs, as well as in studies of the metabolism of drugs. Additionally, it has been used in studies of the pharmacodynamics of drugs, as well as in studies of the toxicity of drugs.

Mechanism of Action

The mechanism of action of 4-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% is not fully understood. It is thought to interact with enzymes in the body, which can affect the metabolism of drugs and other compounds. It also appears to interact with certain receptors in the body, which can affect the pharmacokinetics and pharmacodynamics of drugs. Additionally, it may interact with DNA, which can affect the expression of certain genes.
Biochemical and Physiological Effects
4-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% has been found to have biochemical and physiological effects. It has been found to interact with certain enzymes in the body, which can affect the metabolism of drugs and other compounds. It has also been found to interact with certain receptors in the body, which can affect the pharmacokinetics and pharmacodynamics of drugs. Additionally, it has been found to interact with DNA, which can affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% in laboratory experiments include its availability, its low cost, and its ability to interact with enzymes, receptors, and DNA. The limitations of using 4-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% in laboratory experiments include its instability in certain conditions, its toxicity, and its potential to cause adverse effects.

Future Directions

The future directions for 4-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further studies of its potential toxicity and its potential interactions with other compounds are needed. Additionally, further studies of its potential use in the clinical setting are needed. Finally, further studies of its potential use in the development of new drugs and other compounds are needed.

Synthesis Methods

The synthesis of 4-(4-Ethylthiophenyl)-2-hydroxypyridine, 95% is a multi-step process. The first step involves the reaction of 4-ethylthiophenol and 2-chloropyridine. This reaction produces a product that is then reacted with potassium carbonate in the presence of water to form 4-(4-Ethylthiophenyl)-2-hydroxypyridine, 95%. This reaction is typically conducted in an organic solvent such as dimethylformamide (DMF). The final product is then purified by column chromatography to obtain a high-purity compound.

properties

IUPAC Name

4-(4-ethylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-16-12-5-3-10(4-6-12)11-7-8-14-13(15)9-11/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLISYJVVHTISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylthiophenyl)-2-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.